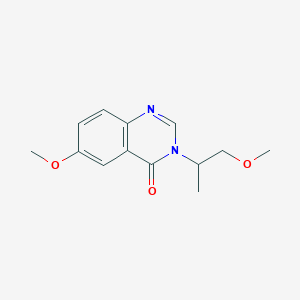![molecular formula C26H29NO4 B6087810 2-[4-(benzyloxy)-3-methoxybenzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6087810.png)
2-[4-(benzyloxy)-3-methoxybenzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(benzyloxy)-3-methoxybenzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a compound with potential therapeutic applications in the field of neuroscience. It belongs to the class of isoquinoline alkaloids, which are known for their diverse pharmacological properties. This compound has been synthesized in the laboratory using various methods, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of 2-[4-(benzyloxy)-3-methoxybenzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. It has been shown to inhibit the activity of inflammatory cytokines and reduce the production of reactive oxygen species, which can damage neurons. It also appears to enhance the expression of neurotrophic factors, which promote the growth and survival of neurons.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-(benzyloxy)-3-methoxybenzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has a range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inhibit the production of pro-inflammatory cytokines, and enhance the expression of neurotrophic factors. It has also been shown to improve cognitive function and reduce motor deficits in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[4-(benzyloxy)-3-methoxybenzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is its potential therapeutic applications in the field of neuroscience. It has been shown to exhibit significant neuroprotective and anti-inflammatory properties, making it a promising candidate for the treatment of neurodegenerative diseases. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of 2-[4-(benzyloxy)-3-methoxybenzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could involve the study of its potential therapeutic applications in the treatment of other neurodegenerative diseases, such as Huntington's disease or multiple sclerosis. Additionally, further research could be conducted to explore the underlying mechanisms of action of this compound and to identify potential drug targets for its use in the treatment of neurological disorders.
Synthesemethoden
The synthesis of 2-[4-(benzyloxy)-3-methoxybenzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been achieved using different methods. One of the most common methods involves the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in the presence of a suitable acid catalyst. The resulting product is then purified using column chromatography. Other methods involve the use of palladium-catalyzed cross-coupling reactions or the reduction of the corresponding nitro compound.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 2-[4-(benzyloxy)-3-methoxybenzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been studied in various scientific research studies. It has been found to exhibit significant neuroprotective and anti-inflammatory properties. It has also been shown to have potential in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
6,7-dimethoxy-2-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO4/c1-28-24-13-20(9-10-23(24)31-18-19-7-5-4-6-8-19)16-27-12-11-21-14-25(29-2)26(30-3)15-22(21)17-27/h4-10,13-15H,11-12,16-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSVLNYJYKVSKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5422509 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-(2,2-dimethylpropyl)-4-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6087739.png)


![methyl 4-(5-methyl-4-{[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl]methyl}-1,3-oxazol-2-yl)benzoate](/img/structure/B6087757.png)
![diethyl 2-[(N-benzylglycyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B6087761.png)
![1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B6087768.png)
![4-{[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]carbonyl}pyridine](/img/structure/B6087769.png)
![N-[bis(4-methoxyphenyl)methyl]-2-methoxybenzamide](/img/structure/B6087775.png)
![5-(4-methylphenyl)-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6087777.png)
![N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide](/img/structure/B6087785.png)
![5-{1-[(3-methylphenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6087796.png)

![methyl 2-anilino-5-[4-(methylthio)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6087812.png)
![5-(4-methylphenyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6087814.png)